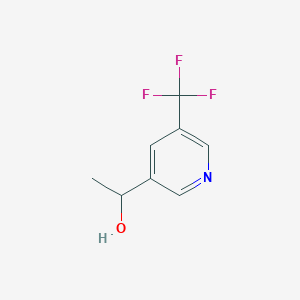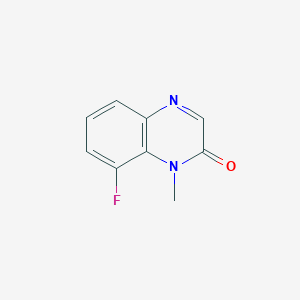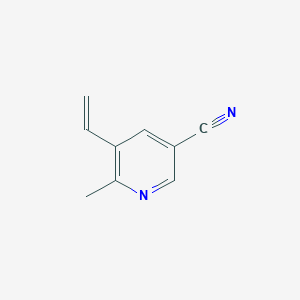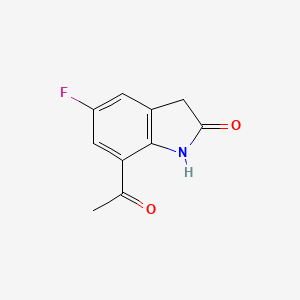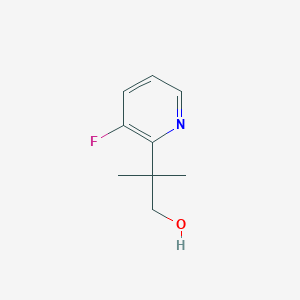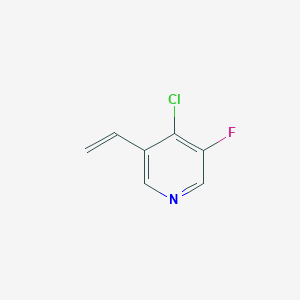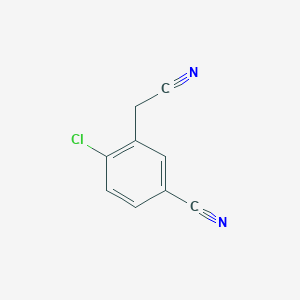
Ethyl 2-(4-aminophenyl)-4-cyclopropylthiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-aminophenyl)-4-cyclopropylthiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, an aminophenyl group, and a cyclopropyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-aminophenyl)-4-cyclopropylthiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where an appropriate aminophenyl halide reacts with the thiazole intermediate.
Cyclopropyl Group Addition: The cyclopropyl group can be added via a cyclopropanation reaction, typically using diazomethane or a similar reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are recyclable and environmentally friendly is also considered to reduce the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the aminophenyl group.
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Cyclopropyl Ring Opening: The cyclopropyl group can undergo ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Ring Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the ring-opening of the cyclopropyl group.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the aminophenyl group.
Substitution: Various substituted thiazole derivatives.
Ring Opening: Linear or branched chain derivatives depending on the reaction conditions.
Applications De Recherche Scientifique
Ethyl 2-(4-aminophenyl)-4-cyclopropylthiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-aminophenyl)-4-cyclopropylthiazole-5-carboxylate involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thiazole ring may also play a role in binding to biological targets, affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(4-aminophenyl)thiazole-5-carboxylate: Lacks the cyclopropyl group, which may affect its biological activity.
2-(4-Aminophenyl)benzothiazole: Contains a benzothiazole ring instead of a thiazole ring, leading to different chemical properties.
Ethyl 4-aminophenyl-1-phenethylpiperidinecarboxylate: A structurally similar compound with a piperidine ring.
Uniqueness
Ethyl 2-(4-aminophenyl)-4-cyclopropylthiazole-5-carboxylate is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The combination of the thiazole ring and the aminophenyl group also contributes to its distinct properties.
Propriétés
Formule moléculaire |
C15H16N2O2S |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
ethyl 2-(4-aminophenyl)-4-cyclopropyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H16N2O2S/c1-2-19-15(18)13-12(9-3-4-9)17-14(20-13)10-5-7-11(16)8-6-10/h5-9H,2-4,16H2,1H3 |
Clé InChI |
KILQVBWDKSGIIZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)N)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-bromoethoxy)phenyl]acetamide](/img/structure/B12965600.png)
